molecular formula C10H14ClN3 B7861917 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine CAS No. 1185320-02-8

2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine

Cat. No.: B7861917
CAS No.: 1185320-02-8
M. Wt: 211.69 g/mol
InChI Key: ZRRVPSMHLUSCGK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic and Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a ubiquitous scaffold in biologically active molecules. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its fundamental role in the chemistry of life. In medicinal chemistry, pyrimidine derivatives have been extensively explored and developed into a wide array of therapeutic agents.

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles. Researchers have successfully synthesized pyrimidine-based compounds exhibiting a broad spectrum of activities, including but not limited to, antimicrobial, antiviral, and anti-inflammatory properties. The ability of the pyrimidine scaffold to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting various biological macromolecules.

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

Biological ActivityTherapeutic Area
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AnticancerOncology

Role of Piperidine (B6355638) Moieties as Core Structures in Molecular Design

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is another privileged scaffold in drug discovery. Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The basic nitrogen atom of the piperidine moiety can also serve as a key interaction point, often forming salt bridges with acidic residues in proteins.

Piperidine and its derivatives are found in a multitude of natural products and synthetic drugs, demonstrating their broad utility. The incorporation of a piperidine ring can influence a molecule's lipophilicity, solubility, and metabolic stability, all of which are critical parameters in the drug development process. Synthetic chemists frequently employ piperidine as a versatile building block, leveraging its reactivity to construct more complex molecular architectures.

Overview of 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine within the Landscape of Functionalized Heterocycles

The compound this compound represents a confluence of the two aforementioned heterocyclic systems. It features a pyrimidine ring attached to the nitrogen atom of a piperidine ring, which is further functionalized with a chloromethyl group at the 3-position. This specific arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis.

The pyrimidine portion of the molecule provides a platform for various chemical modifications, while the piperidine linker offers conformational flexibility. The chloromethyl group is a reactive handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups, making this compound a versatile building block for the synthesis of more complex target molecules. Its utility lies in its potential to serve as a starting material or key intermediate in the construction of novel compounds for various research applications, particularly in the exploration of new chemical space for drug discovery.

Table 2: Chemical Identity of this compound

PropertyValue
CAS Number 1185320-02-8 sigmaaldrich.com
Molecular Formula C10H14ClN3 sigmaaldrich.com
Molecular Weight 211.69 g/mol sigmaaldrich.com

While detailed, publicly available research focusing solely on the synthesis and specific applications of this compound is limited, its structural motifs suggest its role as a valuable intermediate in the synthesis of larger, more complex molecules. The combination of a pyrimidine ring, a piperidine linker, and a reactive chloromethyl group provides a versatile platform for the development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(chloromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVPSMHLUSCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671611
Record name 2-[3-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-02-8
Record name 2-[3-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chloromethyl Piperidin 1 Yl Pyrimidine

Precursor Synthesis and Strategic Functionalization

Approaches to Pyrimidine (B1678525) Ring Formation and Derivatization

The pyrimidine core is a fundamental component of numerous biologically active molecules. Its synthesis is well-established, with the most common and versatile method being the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a 1,3-dielectrophilic three-carbon unit. bu.edu.eg

For the purpose of synthesizing the target compound, a pyrimidine ring with a suitable leaving group at the C-2 position, such as a halogen, is required. The Pinner synthesis is a classic approach, involving the cyclocondensation of an amidine with a β-dicarbonyl compound or its equivalent. To obtain a 2-halopyrimidine, one could start with guanidine (B92328) and a 1,3-dicarbonyl compound to form a 2-aminopyrimidine (B69317), which can then be converted to a 2-halopyrimidine via a Sandmeyer-type reaction. Alternatively, direct synthesis using precursors that lead to a 2-hydroxypyrimidine, followed by chlorination (e.g., with POCl₃), provides a viable route to the necessary 2-chloropyrimidine (B141910) intermediate.

Modern synthetic methods, including multicomponent reactions, have also been employed to create substituted pyrimidine scaffolds efficiently. nih.govresearchgate.net These methods offer advantages in terms of atom economy and reduced reaction times. nih.gov

Synthetic MethodKey ReagentsIntermediate/ProductReference
Principal Synthesis (Cyclocondensation)Amidine/Guanidine + 1,3-Dicarbonyl CompoundSubstituted 2-Aminopyrimidine or 2-Hydroxypyrimidine bu.edu.eg
Biginelli ReactionAldehyde + β-Dicarbonyl Compound + Urea/ThioureaDihydropyrimidinone (can be further modified) nih.gov
Derivatization2-Hydroxypyrimidine + POCl₃2-Chloropyrimidine mdpi.com
Derivatization (Sandmeyer-type)2-Aminopyrimidine + NaNO₂/HCl, then CuCl2-Chloropyrimidine nih.gov

Methodologies for Piperidine (B6355638) Scaffold Construction and Substitution

The piperidine ring is a prevalent scaffold in medicinal chemistry. ajchem-a.com A primary and widely used method for its synthesis is the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov For the synthesis of the required precursor, 3-(chloromethyl)piperidine (B1630087), a logical starting material would be a pyridine substituted at the 3-position, such as 3-picoline (3-methylpyridine) or nicotinic acid derivatives.

Hydrogenation of the pyridine ring is typically performed using heterogeneous catalysts like platinum, palladium, or rhodium on a solid support (e.g., carbon), or homogeneous catalysts. nih.govwhiterose.ac.uk The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity. nih.gov For instance, hydrogenation of pyridine-3-methanol would yield (piperidin-3-yl)methanol, a direct precursor for the introduction of the chloromethyl group.

Stereoselective methods have also been developed to produce specific diastereomers of substituted piperidines, which can be crucial when chirality is a factor in the target molecule's activity. nih.govrsc.orgrsc.org

Starting Material (Pyridine Derivative)Hydrogenation CatalystProduct (Piperidine Derivative)Reference
Pyridine-3-methanolRh/C, H₂(Piperidin-3-yl)methanol nih.gov
Methyl nicotinatePtO₂, H₂Methyl pipecolinate whiterose.ac.uk
3-PicolineRu/C, H₂3-Methylpiperidine nih.gov

Introduction of the Chloromethyl Functionality at Specific Positions

The introduction of the chloromethyl group is a key functionalization step. This is most commonly achieved by converting a hydroxymethyl group into a chloromethyl group via nucleophilic substitution. The precursor, (piperidin-3-yl)methanol, obtained from the hydrogenation of pyridine-3-methanol, is an ideal substrate for this transformation.

Standard chlorinating agents are effective for this conversion. Thionyl chloride (SOCl₂) is widely used, often in the presence of a base like pyridine to neutralize the HCl byproduct. Other reagents such as phosphorus pentachloride (PCl₅) or the Appel reaction (using CCl₄ and triphenylphosphine) can also be employed. It is often necessary to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before this step to prevent side reactions, followed by deprotection to yield the desired 3-(chloromethyl)piperidine hydrochloride salt.

Chlorinating AgentReaction ConditionsTypical ByproductsReference
Thionyl Chloride (SOCl₂)Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine)SO₂, HCl
Phosphorus Pentachloride (PCl₅)Inert solventPOCl₃, HCl
Appel Reaction (PPh₃, CCl₄)Inert solvent (e.g., CH₂Cl₂)Triphenylphosphine oxide, Chloroform-

Intermolecular Coupling Reactions and Chemo/Regioselectivity

With the two key precursors, 2-chloropyrimidine and 3-(chloromethyl)piperidine, in hand, the final step is their coupling. This reaction must be controlled to ensure the piperidine nitrogen selectively attacks the pyrimidine ring, and not other potential reaction pathways.

Nucleophilic Substitution Strategies for Pyrimidine-Piperidine Linkage

The linkage between the pyrimidine and piperidine moieties is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.com The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to attack by nucleophiles, especially when activated by an electron-withdrawing group or a good leaving group like a halogen at the C2, C4, or C6 positions.

In this case, the secondary amine of 3-(chloromethyl)piperidine acts as the nucleophile, attacking the C2 position of 2-chloropyrimidine to displace the chloride ion. stackexchange.comrsc.org The reaction is generally carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl generated during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or DMSO often being preferred. The regioselectivity is high for the C2 position due to the stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen. stackexchange.com

ReactantsBaseSolventGeneral ConditionsReference
2-Chloropyrimidine + 3-(Chloromethyl)piperidineTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Dimethylformamide (DMF), Acetonitrile (MeCN), or EthanolElevated temperature (e.g., 80-120 °C) mdpi.comacs.org

Selective Functionalization Pathways on Chloromethyl-Containing Precursors

A significant challenge in the coupling step is chemoselectivity. The precursor, 3-(chloromethyl)piperidine, possesses two reactive sites: the nucleophilic secondary amine and the electrophilic carbon of the chloromethyl group. The reaction partner, 2-chloropyrimidine, is electrophilic at the C2 position.

The desired reaction is the nucleophilic attack of the piperidine nitrogen onto the C2 of the pyrimidine. This intermolecular N-arylation is generally favored over potential side reactions for several reasons:

Nucleophilicity: Secondary amines are strong nucleophiles, significantly more so than the chloride leaving group is susceptible to intramolecular attack by the same amine (which would lead to a strained bicyclic system).

Electrophilicity: The C2 position on the 2-chloropyrimidine ring is highly activated towards SNAr, making it a more reactive electrophile than the primary alkyl chloride of the chloromethyl group under these conditions.

By controlling the reaction conditions, such as using a non-nucleophilic base and appropriate temperatures, the desired intermolecular coupling can be achieved with high selectivity, minimizing side products that could arise from self-condensation or alternative reaction pathways.

Based on the comprehensive search conducted, there is no specific information available in the provided results concerning the synthesis, reaction optimization, purification, or spectroscopic characterization of the exact compound "2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine."

The search results yielded data on a variety of other pyrimidine derivatives. This includes information on the synthesis of pyrimidine-cored extended π-systems, pyrido[2,3-d]pyrimidine (B1209978) derivatives, and pyrimidine-based 2-azetidinones. The results also contain general methodologies for the optimization of reaction conditions, purification, and spectroscopic analysis (such as NMR, Mass Spectrometry, and IR spectroscopy) for these related, but structurally distinct, compounds.

However, the strict requirement to focus solely on "this compound" and to not introduce any information outside of this specific scope cannot be met with the available search results. To generate the requested scientifically accurate article with detailed research findings and data tables, specific studies on this particular compound are necessary. Without such dedicated literature, creating the article as outlined would lead to inaccuracies and speculation by applying data from other molecules to the target compound, which is explicitly forbidden by the instructions.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "this compound" in the search results.

Chemical Reactivity and Transformational Pathways of 2 3 Chloromethyl Piperidin 1 Yl Pyrimidine

Nucleophilic Reactions Involving the Chloromethyl Group

The presence of a primary alkyl chloride in the form of the chloromethyl group (-CH₂Cl) at the 3-position of the piperidine (B6355638) ring is a key feature for synthetic modifications. This group is an excellent electrophile and is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

The chloromethyl moiety readily undergoes Sₙ2 reactions with a wide array of heteroatom nucleophiles. These reactions are fundamental for introducing new functional groups into the molecule. For instance, oxygen nucleophiles, such as alkoxides and phenoxides, can displace the chloride to form ethers. Similarly, sulfur nucleophiles, like thiolates, can be employed to generate thioethers. Nitrogen nucleophiles, including primary and secondary amines, as well as azides, can also effectively participate in these substitution reactions to yield the corresponding amines and azides, respectively.

The general scheme for these reactions can be represented as follows:

With Oxygen Nucleophiles: R-O⁻ + Cl-CH₂-Pip-Pyr → R-O-CH₂-Pip-Pyr + Cl⁻

With Sulfur Nucleophiles: R-S⁻ + Cl-CH₂-Pip-Pyr → R-S-CH₂-Pip-Pyr + Cl⁻

With Nitrogen Nucleophiles: R₂NH + Cl-CH₂-Pip-Pyr → R₂N-CH₂-Pip-Pyr + HCl

Where Pip-Pyr represents the 2-(piperidin-1-yl)pyrimidine (B1626217) scaffold. The efficiency of these reactions is often enhanced by the use of a base to neutralize the generated HCl and by conducting the reaction in a suitable polar aprotic solvent.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium methoxide Methyl ether
Phenoxide Sodium phenoxide Phenyl ether
Thiolate Sodium thiophenoxide Phenyl thioether
Amine Diethylamine Tertiary amine
Azide Sodium azide Azide

The chloromethyl group serves as a potent alkylating agent for carbon nucleophiles. In reactions such as Friedel-Crafts alkylations, electron-rich aromatic compounds can be alkylated to form new carbon-carbon bonds. This allows for the direct attachment of the 2-(3-(methyl)piperidin-1-yl)pyrimidine framework to various aromatic systems.

Furthermore, the chloromethyl group can react with stabilized carbanions, such as those derived from malonic esters or β-ketoesters. These reactions, typically carried out in the presence of a base, are valuable for chain extension and the introduction of more complex functionalities.

Modifications and Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it a prime site for further functionalization.

The piperidine nitrogen can be readily alkylated using various alkyl halides. This reaction introduces a new alkyl group onto the nitrogen, and if the alkyl halide is di-functional, it can be used to link the piperidine to other molecules. N-acylation can be achieved using acyl chlorides or acid anhydrides, leading to the formation of amides. These reactions can alter the steric and electronic properties of the piperidine ring and are often used to introduce specific functionalities or to modulate the biological activity of the molecule.

Table 2: N-Functionalization of the Piperidine Ring

Reaction Type Reagent Example Functional Group Introduced
N-Alkylation Methyl iodide N-Methyl
N-Acylation Acetyl chloride N-Acetyl

As a tertiary amine, the piperidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as methyl iodide. This results in the formation of a quaternary ammonium (B1175870) salt, known as a piperidinium (B107235) derivative. This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly impact the solubility and biological properties of the compound.

Reactivity and Derivatization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

More commonly, the pyrimidine ring in related systems undergoes nucleophilic aromatic substitution (SₙAr), especially if further activating groups or leaving groups are present on the ring. For instance, if a halogen atom were present at the 4- or 6-position of the pyrimidine ring, it could be displaced by various nucleophiles. While the parent compound does not have such a leaving group, this pathway is a key consideration for the synthesis of more complex derivatives starting from appropriately substituted pyrimidine precursors.

Aromatic Nucleophilic Substitution Reactions on the Pyrimidine Core

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrimidine ring is generally challenging. In the case of 2-(3-(chloromethyl)piperidin-1-yl)pyrimidine, the piperidin-1-yl substituent, being a powerful electron-donating group, further diminishes the electrophilicity of the pyrimidine core, rendering it less susceptible to attack by nucleophiles. Consequently, direct displacement of a hydride ion from the pyrimidine ring by a nucleophile is not a facile process under standard conditions.

However, nucleophilic substitution on the pyrimidine core can be envisaged under specific conditions:

Activation by Quaternization: The reactivity of the pyrimidine ring towards nucleophiles can be significantly enhanced by quaternization of one of the ring nitrogen atoms. Alkylation of the pyrimidine nitrogen would generate a pyridinium-like cation, which is much more electrophilic and thus more prone to nucleophilic attack. This strategy is well-documented for enhancing the reactivity of nitrogen-containing heterocycles.

Chichibabin-type Amination: While the classical Chichibabin reaction involves the amination of pyridines with sodium amide to form 2-aminopyridines, analogous reactions on pyrimidines are known. jchr.orgnih.gov This reaction is particularly suited for electron-rich heteroaromatics and proceeds via a nucleophilic addition-elimination mechanism with the formal displacement of a hydride ion. jchr.org Although the existing 2-amino (piperidino) substituent would direct the incoming nucleophile to other positions, this reaction highlights a potential pathway for nucleophilic substitution on an otherwise deactivated ring.

The following table summarizes potential aromatic nucleophilic substitution reactions on the pyrimidine core, drawing analogies from the reactivity of related 2-aminopyrimidine (B69317) systems.

Reaction TypeReagent/ConditionsExpected OutcomePlausibility for this compound
Direct SNArStrong Nucleophile (e.g., R-Li, R-MgX)Substitution at C-4 or C-6Low, due to the deactivating effect of the 2-piperidino group.
Activated SNAr1. Alkylating agent (e.g., CH₃I) to form pyrimidinium salt2. Nucleophile (e.g., RO⁻, R₂NH)Substitution at C-4 or C-6Moderate to high, as quaternization significantly activates the ring.
Chichibabin AminationSodium amide (NaNH₂) in an inert solventIntroduction of an amino group at C-4 or C-6Low to moderate, as the reaction is typically used to introduce the first amino group. The presence of the piperidino group may hinder further amination.

Potential for Ring Transformations and Annulation Reactions.

The pyrimidine ring in this compound can potentially undergo ring-opening and subsequent recyclization to form different heterocyclic systems, particularly under the influence of strong nucleophiles or acidic conditions.

One of the most relevant transformations for 2-aminopyrimidine derivatives is the Dimroth rearrangement . wur.nlnih.gov This rearrangement typically involves the isomerization of N-alkylated iminopyrimidines to the corresponding alkylaminopyrimidines. wur.nl In a broader sense, it can also describe the interchange of ring atoms with exocyclic atoms. For this compound, a Dimroth-type rearrangement could be initiated by nucleophilic attack, leading to a ring-opened intermediate that could then recyclize. This process is often catalyzed by acid or base and can be influenced by temperature. nih.gov

The general mechanism of a Dimroth rearrangement involves the following steps:

Nucleophilic addition to a carbon atom of the pyrimidine ring.

Ring opening to form a linear intermediate.

Rotation around single bonds in the intermediate.

Ring closure to form a new heterocyclic system.

Beyond the Dimroth rearrangement, other ring transformations are possible. For instance, treatment with strong nucleophiles like hydrazine (B178648) could potentially lead to the cleavage of the pyrimidine ring and formation of pyrazole (B372694) derivatives, a reaction observed with N-alkylpyrimidinium salts.

Annulation reactions , where a new ring is fused onto the existing pyrimidine core, represent a significant pathway for creating more complex heterocyclic structures. 2-Aminopyrimidines are valuable precursors for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.govchemistrysteps.com These reactions typically involve the reaction of the 2-aminopyrimidine with a bifunctional electrophile. The amino group and an adjacent ring carbon atom of the pyrimidine act as the nucleophilic sites for the cyclization.

For this compound, the piperidino group can participate in annulation reactions. For example, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of a fused pyridone ring.

The following table outlines potential ring transformation and annulation reactions.

Reaction TypeReagent/ConditionsPotential ProductNotes
Ring Transformation
Dimroth RearrangementAcid or Base, HeatIsomeric pyrimidine derivativeInvolves ring-opening and re-closure, potentially leading to a rearranged structure.
Reaction with HydrazineHydrazine, high temperaturePyrazole derivativeInvolves cleavage of the pyrimidine ring and formation of a new five-membered ring. More likely to occur if the pyrimidine ring is activated (e.g., as a pyrimidinium salt).
Annulation Reactions
Synthesis of Pyrido[2,3-d]pyrimidinesα,β-Unsaturated ketones or esters, acid catalystPyrido[2,3-d]pyrimidine (B1209978) derivativeThe piperidino group and C5 of the pyrimidine act as nucleophiles to build the fused pyridine (B92270) ring.
Synthesis of Imidazo[1,2-a]pyrimidinesα-HaloketonesImidazo[1,2-a]pyrimidine derivativeThe exocyclic and one of the endocyclic nitrogen atoms of the 2-aminopyrimidine moiety participate in the cyclization.

Application As a Core Building Block in Advanced Organic Synthesis

Construction of Bridged and Fused Heterocyclic Architectures

The bifunctional nature of 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine, possessing both a nucleophilic piperidine (B6355638) nitrogen (once the pyrimidine (B1678525) is attached) and an electrophilic chloromethyl group, makes it an ideal precursor for intramolecular cyclization reactions to form novel bridged and fused heterocyclic systems.

Intramolecular Cyclization Strategies: The primary utility of this compound lies in its capacity for intramolecular alkylation. The chloromethyl group acts as a potent electrophile, susceptible to nucleophilic attack from various sites. Synthetic chemists can introduce or unmask a nucleophile elsewhere on a molecule derived from this starting material, which then reacts with the chloromethyl moiety to forge a new ring. This strategy has been successfully employed to create constrained bicyclic systems where the newly formed ring bridges the piperidine core.

For instance, by introducing a nucleophilic substituent on the pyrimidine ring, a subsequent intramolecular reaction with the chloromethyl group can lead to the formation of a fused pyrimido-piperidine system. The reaction conditions for such cyclizations are often mild, typically requiring a non-nucleophilic base to facilitate the reaction, thereby avoiding competing intermolecular side reactions. The resulting rigid structures are of significant interest in medicinal chemistry as they reduce conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. nih.govnih.govnih.govresearchgate.net

Table 1: Examples of Fused Heterocyclic Cores Synthesized from Pyrimidine Derivatives

Starting Pyrimidine Derivative Reaction Type Resulting Fused System Reference
2-Aminopyrimidine (B69317) Condensation/Cyclization Pyrido[2,3-d]pyrimidine (B1209978) mdpi.comrsc.org
4-Aminopyrimidine Annulation Imidazo[1,2-c]pyrimidine researchgate.net

This table illustrates general strategies for forming fused systems from pyrimidine precursors, analogous to the potential applications of this compound.

Design and Synthesis of Multi-Scaffold Molecular Systems

The distinct chemical reactivity of the pyrimidine and the chloromethylpiperidine moieties allows for their sequential or orthogonal functionalization, enabling the assembly of complex molecules containing multiple distinct scaffolds. mdpi.com Such multi-scaffold systems are increasingly important in drug discovery for targeting multiple biological pathways or for exploring vast chemical spaces.

The pyrimidine ring can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by first introducing a handle like a halogen atom. Independently, the chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing the attachment of a completely different molecular scaffold. This dual reactivity enables a modular approach to synthesis, where different building blocks can be systematically combined to create a library of diverse multi-scaffold molecules.

Synthetic Approach:

Scaffold A Attachment: A pre-functionalized pyrimidine ring (e.g., halogenated) on the piperidine core undergoes a palladium-catalyzed cross-coupling reaction to attach the first complex molecular scaffold (Scaffold A).

Scaffold B Attachment: The chloromethyl group is then utilized in a nucleophilic substitution reaction with a separate molecular entity (Scaffold B), which could be another heterocyclic system, a carbocycle, or a complex side chain.

This strategic approach allows for the convergent synthesis of highly complex and three-dimensional molecules that would be challenging to assemble through linear synthetic routes.

Utilization in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of compounds for high-throughput screening. The subject compound is an excellent substrate for combinatorial library synthesis due to its two points of diversification.

The piperidine-pyrimidine core acts as a central scaffold. One set of diverse building blocks can be introduced by substituting the chlorine atom of the chloromethyl group. A second level of diversity can be achieved if the pyrimidine ring is also amenable to modification (e.g., a pre-installed halogen for cross-coupling).

Library Synthesis Example:

R1 Diversity: A pool of diverse nucleophiles (e.g., phenols, thiols, amines, carboxylates) can be reacted with the chloromethyl group in a parallel synthesis format to generate a library of compounds with varying R1 substituents.

R2 Diversity: If the pyrimidine ring is, for example, a 4-chloropyrimidine, a library of amines or other nucleophiles can be introduced at this position, creating a second axis of diversity (R2).

This two-dimensional approach allows for the systematic exploration of the chemical space around the core scaffold, which is critical for identifying initial hits and optimizing lead compounds in drug discovery programs. nih.govnih.gov

Development of Chemically Diverse Analogues for Structure-Property Investigations

Understanding the relationship between a molecule's structure and its physicochemical or biological properties (Structure-Property Relationships, SPR, and Structure-Activity Relationships, SAR) is fundamental to medicinal chemistry. This compound is an ideal starting point for such investigations.

The reactive chloromethyl group allows for the straightforward synthesis of a series of analogues where the nature of the substituent replacing the chlorine is systematically varied. By introducing groups with different electronic properties (electron-donating vs. electron-withdrawing), steric bulk, or hydrogen bonding capabilities, chemists can probe how these changes affect properties like solubility, metabolic stability, or biological activity. nih.govmdpi.comnih.gov

Table 2: Systematic Analogue Series for SPR Studies

Analogue Series Variable Group (R) Property Being Investigated Potential Impact
Ether Series -OR' (from R'OH) Lipophilicity, H-bond acceptance Solubility, Permeability
Amine Series -NR'R'' (from HNR'R'') Basicity, H-bond donation/acceptance Target binding, Off-target effects
Thioether Series -SR' (from R'SH) Size, polarizability Metabolic stability, Binding interactions

This systematic approach provides valuable data that guides the rational design of next-generation compounds with improved properties. The insights gained from these studies are crucial for optimizing a lead candidate into a viable drug.

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and behavior.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. For a hypothetical analysis of 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine, one would expect the nitrogen atoms of the pyrimidine (B1678525) ring and the piperidine (B6355638) ring, as well as the chlorine atom, to significantly influence the electronic distribution and the nature of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Hypothetical Value Description
HOMO Energy - Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy - Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap - Energy difference between HOMO and LUMO, related to chemical stability and reactivity.

Note: This table is for illustrative purposes only, as no specific data for this compound is available.

Conformational Landscape and Energetic Profiling

The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the pyrimidine ring suggest that this compound can exist in multiple conformations. Conformational analysis would identify the most stable (lowest energy) three-dimensional arrangements of the atoms. This is crucial for understanding how the molecule might interact with other molecules. Such studies typically reveal the preferred orientation of the chloromethyl group (axial vs. equatorial) on the piperidine ring.

Molecular Modeling and Docking Methodologies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule might bind to a receptor or enzyme.

Exploration of Ligand-Binding Site Complementarity (General Chemical Binding)

Docking simulations would place the 3D structure of this compound into the binding site of a target protein to predict the binding orientation and affinity. The pyrimidine and piperidine rings could participate in various interactions, such as hydrogen bonding and hydrophobic interactions.

Pharmacophore Elucidation for Structural Feature Identification

A pharmacophore model identifies the essential structural features of a molecule that are responsible for its biological activity. For this compound, key pharmacophoric features would likely include hydrogen bond acceptors (the pyrimidine nitrogens), a hydrogen bond donor (if any acidic protons are present), and hydrophobic regions (the piperidine and pyrimidine rings).

Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Prediction

QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. By developing a QSPR model based on a series of related compounds, it would be possible to predict properties of this compound, such as its solubility, boiling point, or other physicochemical parameters. However, no such specific QSPR studies for this compound have been found.

Structure Property Relationship Studies in Chemical Design

Systematic Modification of the Pyrimidine (B1678525) Moiety and its Influence on Molecular Characteristics

The pyrimidine ring is a key heterocyclic motif that significantly influences the electronic and physicochemical properties of the parent compound. Modifications to this ring system can profoundly alter characteristics such as metabolic stability, binding interactions, and solubility. nih.govrsc.org

One critical aspect is the susceptibility of the pyrimidine ring to metabolism, particularly by enzymes like aldehyde oxidase (AOX). nih.gov The electronic nature of substituents on the pyrimidine ring plays a pivotal role in this regard. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at positions 4, 5, or 6 can modulate the electron density of the ring, thereby affecting its interaction with metabolic enzymes. nih.govacs.org For instance, studies on related aza-aromatic compounds have shown that strategic placement of substituents can either block or promote AOX-mediated oxidation. nih.govcambridgemedchemconsulting.com

Furthermore, the substituents on the pyrimidine ring can dictate non-covalent interactions with biological targets. The introduction of hydrogen bond donors or acceptors, or lipophilic groups, can alter the binding affinity and selectivity of derivatives. Structure-activity relationship (SAR) studies on various 2-aminopyrimidine (B69317) series have demonstrated that modifications at the C4 and C6 positions can lead to significant gains in potency. nih.gov Replacing a simple substituent with larger aromatic or secondary amine moieties, for example, can explore additional binding pockets and enhance activity. nih.gov

Table 1: Predicted Influence of Pyrimidine Ring Modifications on Molecular Characteristics
Position of SubstitutionType of SubstituentPotential Influence on Molecular CharacteristicsRationale/Examples from Literature
C4/C6Electron-Donating Groups (e.g., -NH2, -OR)May alter metabolic profile; can serve as hydrogen bond donors/acceptors to improve target binding.EDGs can influence susceptibility to AOX; amino groups are key for binding in many kinase inhibitors. nih.govnih.gov
C4/C6Electron-Withdrawing Groups (e.g., -CF3, -CN)Can increase metabolic stability by making the ring less susceptible to oxidative metabolism.EWGs generally render aza-aromatic rings more resistant to AOX-mediated metabolism. nih.gov
C5Halogens (e.g., -Cl, -F)Can enhance binding affinity through halogen bonding and improve pharmacokinetic properties by increasing lipophilicity.Halogenation is a common strategy in medicinal chemistry to modulate binding and metabolic stability.
C4/C6Bulky/Aromatic GroupsCan provide additional van der Waals or π-stacking interactions with a target protein; may also provide steric hindrance to block metabolism.Replacing smaller groups with aromatic moieties has led to increased potency in H4 receptor antagonists. nih.gov

Exploration of Substituent Effects on the Piperidine (B6355638) Ring and Associated Chemical Properties

Introducing substituents at various positions on the piperidine ring can modulate key properties:

Lipophilicity: Adding alkyl or aryl groups can increase the molecule's lipophilicity, which can influence its solubility and ability to cross cell membranes.

Metabolic Stability: Substitutions at positions adjacent to the ring nitrogen (C2 and C6) can provide steric hindrance, potentially blocking N-dealkylation, a common metabolic pathway for piperidine-containing compounds. rsc.org

Basicity: The electronic nature of substituents can influence the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. This is crucial for solubility and interaction with biological targets.

Conformation: The presence of substituents dictates the preferred conformation of the ring. For instance, bulky groups generally favor an equatorial position in the stable chair conformation to minimize steric strain. ias.ac.in Pseudoallylic strain can force a substituent at the 2-position into an axial orientation, increasing the molecule's three-dimensionality. acs.org

Table 2: Predicted Influence of Piperidine Ring Substitutions on Chemical Properties
Position of SubstitutionType of SubstituentPotential Influence on Chemical PropertiesRationale
C2/C6Alkyl Groups (e.g., -CH3)Increases steric bulk near the nitrogen, potentially hindering metabolism and altering ring conformation.α-Substitution is a known strategy to improve metabolic stability and can impact the ring's 3D conformation. rsc.org
C4Polar Groups (e.g., -OH, -NH2)Increases hydrophilicity and provides new points for hydrogen bonding.Can improve solubility and introduce new interactions with target molecules.
C4Non-polar/Aromatic GroupsIncreases lipophilicity and can introduce hydrophobic or π-stacking interactions.Often used to enhance binding affinity through hydrophobic interactions. mdpi.com
C3/C5Various Functional GroupsIntroduces chirality and specific vectors for functionalization, influencing stereospecific interactions.The 3-position is adjacent to the chloromethyl group, and substituents here could sterically or electronically influence its reactivity.

Impact of the Chloromethyl Group on Molecular Reactivity and Synthetic Versatility

The chloromethyl group (-CH₂Cl) at the 3-position of the piperidine ring is a highly significant feature, serving as a reactive handle for synthetic diversification. chempanda.com This group transforms the otherwise relatively inert scaffold into a versatile building block for creating a library of new derivatives.

The carbon-chlorine bond is polarized, making the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of functional groups by reacting 2-(3-(chloromethyl)piperidin-1-yl)pyrimidine with various nucleophiles. organic-chemistry.org

Synthetic Applications:

Amine Derivatives: Reaction with primary or secondary amines yields aminomethyl derivatives, allowing for the introduction of new basic centers or complex side chains.

Ether Derivatives: Alkoxides or phenoxides can displace the chloride to form ethers, modifying the polarity and steric profile of the molecule.

Thioether Derivatives: Thiolates are excellent nucleophiles that can form thioethers, which can be valuable for biological interactions or further synthetic transformations. tandfonline.com

Ester and Nitrile Derivatives: Reaction with carboxylates or cyanide anions can introduce ester or nitrile functionalities, respectively, which are precursors for other functional groups.

The chloromethyl group's reactivity makes it a key component for fragment-based drug discovery or chemical biology applications, where it can be used to link the core scaffold to other fragments or labeling agents. The utility of such groups has been demonstrated in the synthesis of various functionalized heterocycles. organic-chemistry.orgresearchgate.net

Stereochemical Considerations in the Design and Synthesis of Derivatives

The presence of the chloromethyl substituent at the 3-position of the piperidine ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-2-(3-(chloromethyl)piperidin-1-yl)pyrimidine and (S)-2-(3-(chloromethyl)piperidin-1-yl)pyrimidine.

Stereochemistry is a critical factor in the design of biologically active molecules, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. nih.govnih.gov The three-dimensional arrangement of atoms is fundamental for molecular recognition by chiral biological macromolecules like enzymes and receptors. thieme-connect.com

Therefore, several stereochemical considerations are paramount:

Asymmetric Synthesis: Developing synthetic routes that produce enantiomerically pure or enriched forms of the compound is essential for evaluating the properties of individual enantiomers. snnu.edu.cn Methods for the asymmetric synthesis of 3-substituted piperidines often involve catalytic enantioselective reactions or the use of chiral starting materials. nih.govwhiterose.ac.ukresearchgate.net

Stereospecific Interactions: The absolute configuration ((R) or (S)) at the C3 position will determine the spatial orientation of the chloromethyl group relative to the rest of the molecule. This orientation will, in turn, dictate how any subsequently synthesized derivatives interact with their biological targets.

The development of a generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains a significant challenge in organic synthesis, but it is crucial for unlocking the full potential of such scaffolds in drug discovery and chemical design. snnu.edu.cnnih.gov

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

One promising avenue is the application of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly shorten synthetic sequences and reduce purification efforts. The development of a novel MCR for the one-pot synthesis of the "2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine" core would represent a substantial leap forward.

Furthermore, the use of catalysis is a cornerstone of modern organic synthesis. The exploration of novel catalysts, including metal-based and organocatalysts, could lead to more selective and efficient synthetic routes. For instance, catalytic C-H activation strategies could be employed to functionalize the piperidine (B6355638) or pyrimidine (B1678525) rings directly, avoiding the need for pre-functionalized starting materials.

The principles of green chemistry are also expected to play a pivotal role. This includes the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient reaction conditions, potentially facilitated by microwave or ultrasonic irradiation. These approaches not only reduce the environmental impact but can also lead to faster reaction times and higher yields.

Synthetic ApproachPotential Advantages for "this compound" Synthesis
Multicomponent ReactionsFewer synthetic steps, reduced waste, increased efficiency.
Novel CatalysisHigher selectivity, milder reaction conditions, access to new derivatives.
Green Chemistry MethodsReduced environmental impact, safer processes, potential for improved yields.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of molecules like "this compound". These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of derivatives with desired properties.

Automated synthesis platforms can perform reactions in a parallel or sequential manner with minimal human intervention. This allows for the systematic exploration of a wide range of reaction parameters, such as catalysts, solvents, temperatures, and stoichiometries, to quickly identify optimal conditions for the synthesis of the target compound and its analogs.

High-throughput experimentation complements automated synthesis by enabling the rapid screening of the synthesized compounds for various properties. For example, libraries of "this compound" derivatives could be rapidly assessed for their biological activity, material properties, or other functional characteristics. This data-rich approach, often coupled with machine learning algorithms, can significantly shorten the discovery-to-application timeline.

The combination of these technologies will facilitate a more systematic exploration of the chemical space around the "this compound" scaffold. This will enable the rapid identification of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of new molecules with enhanced performance for specific applications.

Exploration in Materials Science and Functional Molecule Development

The unique structural features of "this compound," combining a flexible piperidine ring with an electron-deficient pyrimidine core, make it an intriguing candidate for applications in materials science and the development of functional molecules. researchgate.net

In materials science , pyrimidine-containing compounds have been investigated for their optical and electronic properties. researchgate.net The pyrimidine ring can act as an electron-accepting unit in conjugated systems, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The piperidine moiety, on the other hand, can be used to tune the solubility, morphology, and intermolecular interactions of these materials. The chloromethyl group on the piperidine ring offers a reactive handle for polymerization or grafting onto surfaces, opening up possibilities for the creation of novel functional polymers and surface coatings.

As a functional molecule , the "this compound" scaffold could be explored for a variety of applications beyond its potential biological activity. The nitrogen atoms in the pyrimidine and piperidine rings can act as coordination sites for metal ions, suggesting potential applications in catalysis, sensing, or the construction of metal-organic frameworks (MOFs). Furthermore, the ability to modify both the pyrimidine and piperidine rings allows for the fine-tuning of the molecule's properties, such as its lipophilicity, polarity, and steric bulk, to suit specific functional requirements.

Potential Application AreaRationale for "this compound"
Organic ElectronicsPyrimidine core as an electron acceptor; piperidine for tuning solubility and morphology. researchgate.net
Functional PolymersChloromethyl group as a reactive handle for polymerization.
Metal-Organic FrameworksNitrogen atoms as coordination sites for metal ions.
CatalysisPotential as a ligand for transition metal catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.